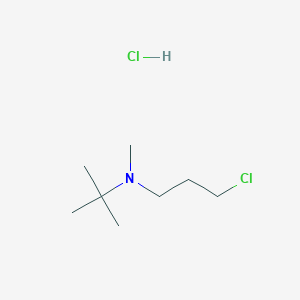
N-(2,3-dimethoxy-2-methylpropyl)-2-(4-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethoxy-2-methylpropyl)-2-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C16H25NO4 and its molecular weight is 295.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biodegradation and Environmental Impact
N-(2,3-dimethoxy-2-methylpropyl)-2-(4-ethoxyphenyl)acetamide, similar to related compounds such as acetochlor, is subject to biodegradation processes in environmental settings. The cytochrome P450 system EthBAD in Rhodococcus sp. Strain T3-1 plays a crucial role in the N-deethoxymethylation of acetochlor, a process key to its biodegradation. This system, through a multicomponent enzyme, converts acetochlor into less harmful metabolites, showcasing an environmental application in reducing the impact of chloroacetamide herbicides like acetochlor (Fei Wang et al., 2015).
Metabolic Pathways and Human Health
Studies on chloroacetamide herbicides, including compounds structurally related to this compound, have elucidated their metabolic pathways in both human and rat liver microsomes. These pathways involve complex metabolic activation processes leading to the production of potentially carcinogenic compounds. Such research underlines the importance of understanding the metabolic fate of these chemicals to assess their health risks accurately (S. Coleman et al., 2000).
Anticancer Drug Development
Research into compounds structurally similar to this compound has led to the synthesis of potential anticancer drugs. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and analyzed for its anticancer activity through in silico modeling targeting the VEGFr receptor. Such studies contribute to the development of new therapeutic agents (G. Sharma et al., 2018).
Synthetic Methodologies and Chemical Research
The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, highlights the relevance of similar compounds in pharmaceutical synthesis. The use of immobilized lipase for this reaction offers a green chemistry approach, emphasizing the importance of innovative methodologies in drug synthesis and environmental sustainability (Deepali B Magadum et al., 2018).
Green Chemistry and Sustainable Practices
The catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, using a novel Pd/C catalyst developed for high selectivity and stability, represents the application of green chemistry in the synthesis of azo disperse dyes. This process reduces the environmental impact of dye production, showcasing the potential for sustainable practices in chemical manufacturing (Zhang Qun-feng, 2008).
Propriétés
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-2-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4/c1-5-21-14-8-6-13(7-9-14)10-15(18)17-11-16(2,20-4)12-19-3/h6-9H,5,10-12H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERGSXZNMYAFGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC(C)(COC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide](/img/structure/B2600543.png)
![1-(4-(2-fluorophenyl)piperazin-1-yl)-3-(((2R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride](/img/structure/B2600544.png)
![N,2-dimethyl-3-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B2600547.png)
![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-(3-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B2600550.png)
![3-(4-chlorophenyl)-9-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2600552.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2600553.png)




![[3-(Methylsulfonimidoyl)phenyl]methanol](/img/structure/B2600561.png)
